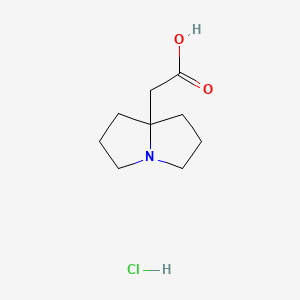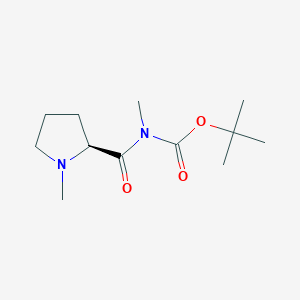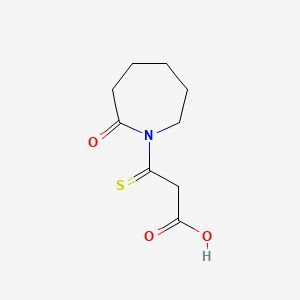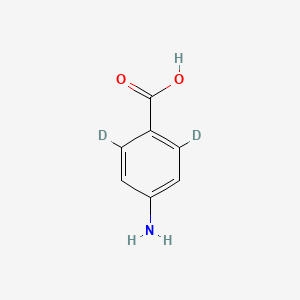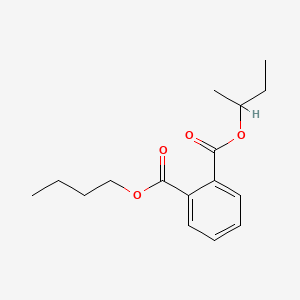
H-Tyr-Tyr-Phe-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Tyr-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for the preparation of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. The subsequent amino acids (tyrosine and tyrosine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
H-Tyr-Tyr-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenol groups in tyrosine residues can be oxidized to form quinones.
Reduction: Reduction reactions can target the amide bonds or the aromatic rings.
Substitution: The hydroxyl groups in tyrosine can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of the peptide, potentially altering its biological activity.
Substitution: Modified peptides with ester or ether groups.
科学的研究の応用
H-Tyr-Tyr-Phe-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential as a therapeutic agent, particularly in pain management and opioid receptor research.
Industry: Utilized in the development of peptide-based materials and drug delivery systems .
作用機序
The mechanism of action of H-Tyr-Tyr-Phe-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, mimicking the effects of endogenous peptides. This interaction leads to the activation of intracellular signaling pathways, resulting in various physiological responses, including analgesia (pain relief) .
類似化合物との比較
Similar Compounds
Endomorphin-1: Tyr-Pro-Trp-Phe-NH2
Endomorphin-2: Tyr-Pro-Phe-Phe-NH2
Dermorphin: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2
Uniqueness
H-Tyr-Tyr-Phe-NH2 is unique due to its specific amino acid sequence, which imparts distinct biological properties. Unlike other similar compounds, it contains two tyrosine residues, which may influence its binding affinity and selectivity for opioid receptors. This unique structure makes it a valuable compound for studying the structure-activity relationships of peptides .
特性
CAS番号 |
117756-23-7 |
|---|---|
分子式 |
C27H30N4O5 |
分子量 |
490.56 |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C27H30N4O5/c28-22(14-18-6-10-20(32)11-7-18)26(35)31-24(16-19-8-12-21(33)13-9-19)27(36)30-23(25(29)34)15-17-4-2-1-3-5-17/h1-13,22-24,32-33H,14-16,28H2,(H2,29,34)(H,30,36)(H,31,35)/t22-,23-,24-/m0/s1 |
InChIキー |
FYRLHJWHYOTPFX-HJOGWXRNSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
同義語 |
H-Tyr-Tyr-Phe-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)


